molecular formula C23H20ClN3O3S B2742620 4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-79-6

4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2742620
CAS No.: 898420-79-6
M. Wt: 453.94
InChI Key: DDYMUVCQFQBHFV-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation through its phosphorylation of the RNA polymerase II C-terminal domain (CTD). The primary mechanism of action involves competitive binding to the ATP-binding site of CDK9 , thereby suppressing the phosphorylation of Ser2 on the CTD. This inhibition leads to the rapid downregulation of short-lived proteins with high mRNA turnover rates, most notably anti-apoptotic proteins like Mcl-1 and Myc, which are critical for the survival and proliferation of cancer cells. By disrupting this transcriptional program, the compound effectively induces apoptosis in a wide range of hematological and solid tumor models . Its research value is particularly significant in oncology for studying transcription-dependent oncogenesis, overcoming therapy resistance, and as a chemical probe to dissect CDK9-specific pathways in cellular processes. The quinazolinone-sulfonamide scaffold of this molecule is designed for enhanced selectivity and potency against CDK9 over other kinases , making it a valuable tool for investigating the consequences of acute transcriptional inhibition in cancer biology and for exploring potential combination therapies.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-14-13-22(15(2)12-20(14)24)31(29,30)26-17-8-10-18(11-9-17)27-16(3)25-21-7-5-4-6-19(21)23(27)28/h4-13,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYMUVCQFQBHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound with potential biological activities. Its structure includes a sulfonamide group and a quinazoline moiety, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C23H20ClN3O3S
Molecular Weight 453.9 g/mol
CAS Number 898420-79-6
Density Not Available
Melting Point Not Available
Boiling Point Not Available

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline core followed by sulfonamide coupling. The structural integrity is confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the range of 1.8 to 2.1 μM against CCRF-CEM human leukemic lymphoblasts .

The proposed mechanism of action for sulfonamide-containing compounds often involves inhibition of carbonic anhydrase (CA) enzymes, which play a critical role in tumor growth and metastasis. Inhibition of these enzymes can lead to reduced tumor pH and enhanced apoptosis in cancer cells . Moreover, compounds with quinazoline structures have been shown to interact with various molecular targets involved in cell proliferation and survival pathways.

Antioxidant Activity

In addition to antitumor effects, preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to cancer progression and other diseases . The antioxidant activity was assessed using various in vitro assays, indicating potential neuroprotective effects as well .

Case Studies and Research Findings

  • Antiproliferative Studies : A study focusing on related quinazoline derivatives demonstrated their efficacy against multiple cancer cell lines with varying IC50 values, confirming the potential of this class of compounds in cancer therapy .
  • Toxicity Assessment : Toxicological evaluations indicate that while some derivatives exhibit promising biological activities, they also present risks associated with acute toxicity. For instance, compounds were noted to induce enzyme production related to xenobiotic metabolism in animal models .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the quinazoline moiety can significantly influence biological activity. For example, substituents at specific positions on the benzene ring can enhance or diminish the efficacy against target enzymes .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing a quinazoline moiety exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of various cancer cell lines. A study reported that certain analogs demonstrated IC50 values in the low micromolar range against human leukemic lymphoblasts, indicating promising antitumor activity .

Acetylcholinesterase Inhibition

The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is crucial in treating Alzheimer's disease. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase effectively. In vitro assays have shown that certain derivatives can significantly reduce enzyme activity, thereby increasing acetylcholine levels in the brain .

Case Studies

  • Anticancer Properties : A study synthesized several quinazoline derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar sulfonamide functionalities exhibited enhanced anticancer activity compared to their non-sulfonamide counterparts.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of sulfonamide derivatives against neurodegenerative diseases. The study highlighted that specific structural modifications led to increased inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting a dual-action mechanism beneficial for Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Key groups: Chloro, methyl (benzene); sulfonamide; 4-oxoquinazolinone (heterocycle).
  • Synthesis: Likely involves multi-step routes, including Friedel-Crafts acylation (for sulfonamide precursors) and cyclization for quinazolinone formation.
Analog 1 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ()
  • Key groups : Triazole-thione; fluorophenyl; sulfonyl.
  • Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization. Tautomerism between thione and thiol forms confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) .
Analog 2 : 4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide ()
  • Key groups: Nitro; cyclohexadienone; sulfonamide.
  • Synthesis: Likely involves nitration and condensation with cyclohexadienone precursors.
Structural Comparison Table
Feature Target Compound Analog 1 (Triazole-thiones) Analog 2 (Nitro-cyclohexadienone)
Core Heterocycle Quinazolinone 1,2,4-Triazole Cyclohexadienone
Substituents Cl, CH₃ (benzene) F, X (X = H, Cl, Br) NO₂, Cl
Tautomerism No Yes (thione ⇌ thiol) No
Key IR Peaks N/A (inferred: C=O ~1680 cm⁻¹) C=S (1247–1255 cm⁻¹) NO₂ (1520–1350 cm⁻¹)

Spectroscopic and Reactivity Differences

  • IR Spectroscopy: The target compound’s quinazolinone C=O stretch (~1680 cm⁻¹) would dominate, similar to hydrazinecarbothioamides in (1663–1682 cm⁻¹). Analog 1’s C=S (1247–1255 cm⁻¹) and Analog 2’s NO₂ (1350–1520 cm⁻¹) are distinct .
  • Reactivity: The quinazolinone’s electron-deficient ring may undergo nucleophilic attacks, whereas Analog 1’s triazole-thione can tautomerize, altering reactivity. Analog 2’s nitro group confers electrophilic character.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

  • Core Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing precursor sulfonamide derivatives with substituted quinazolinone intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .
  • Optimization Strategies :
    • Design of Experiments (DoE) : Use factorial design to systematically vary parameters (temperature, solvent ratio, catalyst concentration) and identify optimal conditions. For example, a 2³ factorial design reduces trial-and-error approaches and identifies critical variables affecting yield .
    • Computational Screening : Implement quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated by ICReDD’s workflow for reaction design .

Q. Which analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions. For sulfonamide derivatives, hydrogen bonding between sulfonyl oxygen and amine groups is critical for stability .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to verify substituent positions (e.g., methyl groups at 2,5-positions on the benzene ring) .
    • LC-MS : Monitor purity and detect degradation products with high-resolution mass spectrometry (HRMS) .

Q. What protocols are recommended for evaluating solubility and stability?

Methodological Answer:

  • Solubility Profiling : Perform shake-flask experiments in buffers (pH 1–12) and solvents (DMSO, ethanol) at 25°C and 37°C. Use UV-Vis spectroscopy for quantification .
  • Stability Testing :
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
    • Photostability : Expose samples to UV light (254 nm) and analyze degradation via HPLC .

Advanced Research Questions

Q. How can computational chemistry enhance derivative design for improved target specificity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with strong binding affinities (< -8 kcal/mol) and favorable ADMET profiles .
  • Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate ligand-protein interactions over 100 ns trajectories. Analyze RMSD and binding free energies (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in cancer cell lines) and apply multivariate regression to identify confounding variables (e.g., assay pH, cell passage number) .
  • Orthogonal Assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. cell viability assays) to rule out false positives .

Q. How are structure-activity relationships (SAR) investigated for this hybrid compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro groups) and compare bioactivity. For example, 4-fluorophenyl analogs showed 2-fold higher kinase inhibition in preliminary studies .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to predict activity cliffs .

Q. What tools elucidate degradation mechanisms under physiological conditions?

Methodological Answer:

  • Pathway Analysis : Use Gaussian-based quantum calculations to simulate hydrolysis or oxidation pathways. Identify intermediates via transition-state optimization .
  • LC-MS/MS : Track degradation products in simulated gastric fluid (SGF) and assign structures using fragmentation patterns .

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